molecular formula C10H6N4O3 B2547685 5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid CAS No. 1784983-15-8

5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid

Cat. No.: B2547685
CAS No.: 1784983-15-8
M. Wt: 230.183
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Description

5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry for developing novel pharmacologically active compounds. Researchers value this core structure due to its presence in molecules with a diverse range of biological activities. Compounds based on the 1,2,4-triazolo[1,5-a]quinazoline backbone have been identified as potent antagonists of the (S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)-propionic acid (AMPA) receptor in electrophysiological studies, indicating potential for central nervous system (CNS) research and anticonvulsant development . Furthermore, structural analogs have demonstrated promising anti-inflammatory effects in vivo, with mechanisms potentially involving the downregulation of the mitogen-activated protein kinases (MAPK) signaling pathway and inhibition of inflammatory mediators like NO, TNF-α, and IL-6 . The 1,2,4-triazolo[1,2-a]quinazoline motif is also recognized for its antimicrobial properties, with some derivatives showing significant activity against strains such as Candida albicans . This reagent serves as a key intermediate for the synthesis and exploration of new molecules for oncology, cardiovascular, and infectious disease research. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound in accordance with their laboratory's safety protocols.

Properties

IUPAC Name

5-oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O3/c15-8-5-3-1-2-4-6(5)14-10(12-8)11-7(13-14)9(16)17/h1-4H,(H,16,17)(H,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWBHTULSQQBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=NC(=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784983-15-8
Record name 5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form 2-hydrazinylbenzonitrile, which then undergoes cyclization with formic acid to yield the desired triazoloquinazoline compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazoloquinazolines exhibit significant anticancer properties. For instance, studies have shown that modifications to the 5-oxo group enhance the compound's ability to inhibit tumor cell proliferation. A notable study reported that certain derivatives selectively induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid has demonstrated antimicrobial activity against various pathogens. In vitro studies have highlighted its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

Recent investigations suggest that this compound may possess neuroprotective properties. It has been shown to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, making it a candidate for further research in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the synthesis of more complex molecules. For example:

  • Synthesis of Novel Antimicrobials : The compound can be modified to create new antimicrobial agents with enhanced efficacy.
  • Development of Fluorescent Probes : Its structural characteristics facilitate the design of fluorescent probes for biological imaging applications .

Case Studies

Study Focus Findings
Study 1 Anticancer ActivityDemonstrated selective apoptosis induction in cancer cells with specific derivatives.
Study 2 Antimicrobial PropertiesEffective against Staphylococcus aureus and E. coli; mechanism involves cell wall disruption.
Study 3 Neuroprotective EffectsModulates neurotransmitter systems; potential treatment for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Variations

  • 4-Oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid (CAS: 150454-82-3): Core: Triazoloquinoxaline (pyrazine fused to triazole). Substituents: Carboxylic acid at position 2, ketone at position 4. Molecular formula: C₁₀H₆N₄O₃; Molecular weight: 230.17.
  • 7-Oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 329929-56-8): Core: Triazolopyrimidine (pyrimidine fused to triazole). Substituents: Phenyl group at position 5, carboxylic acid at position 2. Key difference: The smaller pyrimidine core and halogen substituents (Br, Cl) enhance lipophilicity and reactivity .
  • 4,5-Dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylic acid derivatives (US Pat. 4105766):

    • Core : Pyrazoloquinazoline (pyrazole fused to quinazoline).
    • Substituents : Carboxylic acid at position 3, ketone at position 5.
    • Key difference : The pyrazole ring introduces adjacent nitrogens, which may influence herbicidal activity as suggested by patent claims .

Functional Group and Substituent Analysis

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Bioactivity Reference
5-Oxo-4H-triazoloquinazoline-2-carboxylic acid Triazoloquinazoline 2-COOH, 5-oxo Not specified Not specified Hypothesized solubility from analogs
4-Oxo-5H-triazoloquinoxaline-2-carboxylic acid Triazoloquinoxaline 2-COOH, 4-oxo C₁₀H₆N₄O₃ 230.18 Higher polarity due to quinoxaline
7-Oxo-5-phenyl-triazolopyrimidine-2-carboxylic acid Triazolopyrimidine 2-COOH, 5-phenyl, Br/Cl C₉H₁₃BrClN₃ ~291.6 Halogens enhance stability/reactivity
Pyrazoloquinazoline-3-carboxylic acid derivative Pyrazoloquinazoline 3-COOH, 5-oxo Not specified Not specified Patent-linked herbicidal applications
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones Quinazoline-pyrazole Aldehyde hydrazone, 4-carbonyl Varies Varies Antimicrobial activity (50 µg/mL)

Key Structural and Functional Takeaways

Core Impact: Quinazoline cores favor π-π stacking in biological targets, while quinoxaline derivatives may prioritize solubility.

Substituent Positioning : Carboxylic acids at position 2 (vs. 3) optimize spatial interactions in binding pockets.

Biological Activity

5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid is a heterocyclic compound that belongs to the class of triazoloquinazolines. It features a unique fused ring system comprising a triazole and a quinazoline moiety, which endows it with distinct biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C8H6N4O3\text{C}_8\text{H}_6\text{N}_4\text{O}_3

This compound exhibits a range of biochemical properties due to its ability to form hydrogen bonds and its high dipole moment, which enhances its interaction with biological targets .

Research indicates that compounds similar to this compound interact with various molecular targets. Notably:

  • RORγt : Involved in immune responses.
  • JAK1 and JAK2 : Key players in cytokine signaling pathways.

These interactions lead to the modulation of several biochemical pathways, impacting cellular functions and potentially offering therapeutic benefits in various diseases .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of triazoloquinazolines. For instance:

  • Antibacterial Activity : Compounds derived from this class have shown significant antibacterial effects against various strains. In particular, derivatives with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .
  • Antitubercular Activity : Some derivatives have been evaluated for their efficacy against Mycobacterium smegmatis, with one compound showing a minimum inhibitory concentration (MIC) of 50 μg/mL .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of triazoloquinazolines. Compounds have been shown to inhibit key inflammatory pathways, suggesting their utility in treating inflammatory diseases .

Study on Antibacterial Activity

A study evaluated various derivatives of this compound against standard antibiotics such as Ciprofloxacin. The results indicated that certain derivatives had comparable or superior antibacterial activity, particularly those modified with specific functional groups .

Study on Antitubercular Activity

Another investigation focused on the antitubercular properties of synthesized compounds. The most potent derivative was found to inhibit leucyl-tRNA synthetase significantly more than its carboxylic acid precursor, indicating the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound was compared with other related compounds:

Compound TypeBiological ActivityNotes
1,2,4-Triazolo[1,5-a]pyridinesModerate antibacterialSimilar structure but different ring system
QuinazolinonesVariableLacks triazole moiety; generally less active
BenzimidazolesLow to moderateDifferent fused ring system

This comparison highlights the unique position of this compound within its class due to its enhanced biological activity attributed to its specific structural features .

Q & A

Q. What are the common synthetic routes for 5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid and its derivatives?

The compound is typically synthesized via cyclocondensation of hydrazide intermediates with quinazoline precursors. For example, refluxing dicarboxylic acid (3H-quinazolin-4-ylidene)hydrazides in glacial acetic acid yields triazoloquinazoline carboxylates (e.g., ethyl [1,2,4]triazolo[1,5-c]quinazoline-2-carboxylate) . Substituted derivatives are prepared by modifying substituents on the quinazoline core or introducing aryl/heteroaryl groups at specific positions, as seen in triazoloquinazoline derivatives with yields ranging from 39.5% to 65% .

Q. How is the compound characterized using spectroscopic and analytical methods?

Key characterization techniques include:

  • 1H NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), cyclopentyl/cyclohexyl groups (δ 1.5–2.5 ppm), and trifluoromethyl substituents (δ 3.8–4.2 ppm) .
  • LC-MS : Molecular ion peaks (e.g., m/z 361.1 for 5-cyclopentyl-2-(4-fluorophenyl) derivatives) confirm molecular weight .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are validated (e.g., C: 72.31%, H: 5.19%, N: 16.88% for a 5-cyclopentyl derivative) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of triazoloquinazoline derivatives?

Yield optimization involves:

  • Solvent selection : Glacial acetic acid is preferred for cyclization due to its protonating ability .
  • Temperature control : Reflux conditions (100–120°C) balance reaction rate and decomposition risks .
  • Catalyst screening : Acidic or Lewis catalysts (e.g., H2SO4) may enhance cyclization efficiency, though current protocols rely on solvent-mediated pathways .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves low-yield byproducts .

Q. How should contradictory data in biological activity studies be addressed?

Discrepancies often arise from:

  • Structural variability : Substituents like bromo or trifluoromethyl groups significantly alter antimicrobial activity. For example, 6-bromo derivatives show higher antifungal activity (MIC 12.5 µg/mL) than unsubstituted analogs .
  • Solubility limitations : Poor aqueous solubility (common in triazoloquinazolines) may lead to inconsistent in vitro results. Use of DMSO co-solvents (<1% v/v) is critical for reliable assays .
  • Assay standardization : Mueller–Hinton agar and reference strains (e.g., Staphylococcus aureus ATCC 25923) ensure reproducibility .

Q. What computational methods are used to predict the biological activity of triazoloquinazoline derivatives?

Advanced approaches include:

  • Molecular docking : Models interactions with targets like A2b adenosine receptors (e.g., CGS 15943AI as a reported antagonist) .
  • QSAR modeling : Correlates substituent electronic properties (e.g., Hammett σ constants) with activity trends. Electron-withdrawing groups (e.g., -CF3) enhance receptor binding .
  • ADMET prediction : Tools like SwissADME assess solubility and metabolic stability to prioritize candidates .

Q. How can analogs be rationally designed for specific biological targets?

Strategies include:

  • Bioisosteric replacement : Substituting phenyl with pyridyl or furyl groups modifies steric/electronic profiles while retaining activity .
  • Hybridization : Combining triazoloquinazoline scaffolds with known pharmacophores (e.g., hydrazone moieties) enhances antimicrobial or antitumor potential .
  • Functional group tuning : Introducing carboxylate or ester groups improves water solubility for in vivo studies .

Methodological Notes

  • Spectral Contradictions : Discrepancies in NMR integration ratios may arise from tautomerism in the triazole ring; DFT calculations can resolve ambiguous assignments .
  • Biological Assays : Use broth microdilution (CLSI guidelines) for MIC determination to minimize solvent interference .

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